Glucoside de Blumenol C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Byzantionoside B was first identified as one of the megastigmane glucosides isolated from Stachys byzantina. Its synthesis involves the extraction and separation from the plant's aerial parts, followed by structural elucidation using spectroscopic methods (Takeda et al., 1997). The process highlights the complexity and the necessity of precise methodologies to isolate and identify such compounds accurately.

Molecular Structure Analysis

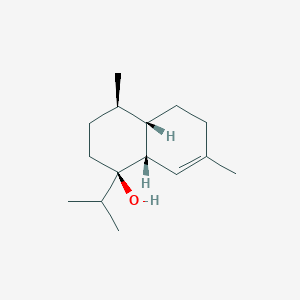

The molecular structure of Byzantionoside B has been subject to revision to accurately determine its stereochemistry. It is now described as (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside. This revision was made possible through the use of a modified Mosher's method, which allows for the determination of absolute stereochemistry at specific carbon atoms within the molecule (Matsunami, Otsuka, & Takeda, 2010).

Applications De Recherche Scientifique

Indicateur de la symbiose des champignons mycorhiziens à arbuscules (CMA)

Les glucosides de Blumenol C, y compris le Byzantionoside B, sont connus pour s'accumuler dans les racines et les feuilles des plantes hébergeant des champignons mycorhiziens à arbuscules (CMA) {svg_1}. Ces composés peuvent servir d'indicateurs de la symbiose des CMA, qui est une association répandue entre la plupart des plantes terrestres et quelques taxons fongiques {svg_2}.

Prédicteur des accumulations lipidiques et de la forme physique des plantes

La recherche a montré que les accumulations racinaires de glucosides de Blumenol C peuvent refléter la forme physique darwinienne d'une plante, estimée par la production de capsules {svg_3}. Ces accumulations se sont avérées être positivement corrélées avec les accumulations lipidiques spécifiques des CMA dans les racines {svg_4}.

Outil pour comprendre la compétition et la forme physique des plantes

Lorsque les plantes sont cultivées avec des concurrents, les accumulations de glucoside de Blumenol C peuvent prédire les résultats de la forme physique {svg_5}. Cela fait de ces composés des outils précieux pour comprendre la compétition et la forme physique des plantes dans divers environnements {svg_6}.

Rôle potentiel dans la nutrition des plantes

La relation entre les plantes et les CMA, indiquée par les glucosides de Blumenol C, peut jouer un rôle central dans de nombreuses interactions mal étudiées entre les plantes supérieures, en plus de son rôle bien étudié dans la nutrition phosphorique {svg_7}.

Études structurales et détermination de la stéréochimie

La stéréochimie absolue du this compound et du Byzantionoside B a été déterminée en utilisant la méthode modifiée de Mosher {svg_8} {svg_9}. Cela a contribué à la compréhension de la structure et des propriétés de ces composés {svg_10} {svg_11}.

Source de nouveaux composés

Le Byzantionoside B a été isolé des parties aériennes de Stachys byzantina {svg_12} {svg_13}. Cela met en évidence le potentiel des glucosides de Blumenol C comme source de nouveaux composés pour des recherches et des applications potentielles supplémentaires {svg_14} {svg_15}.

Mécanisme D'action

Mode of Action

It’s known that the compound has been revised as (6r,9s)- and (6r,9r)- 9-hydroxymegastigman-4-en-3-one 9-o-b-d-glucopyranosides .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Blumenol C glucoside is currently limited

Result of Action

Byzantionoside B has been reported to have anti-inflammatory and antibacterial effects, suggesting potential therapeutic applications in treating inflammatory and infectious diseases . .

Safety and Hazards

Safety measures for handling Byzantionoside B include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Byzantionoside B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Byzantionoside B has been shown to increase alkaline phosphatase activity in human osteoblast cells, which is crucial for bone mineralization . Additionally, it interacts with calcium ions, enhancing the calcium content in the mineralized matrix . These interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.

Cellular Effects

Byzantionoside B exerts notable effects on various cell types and cellular processes. In human osteoblast cells, it promotes differentiation and mineralization by increasing alkaline phosphatase activity and calcium content . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate the differentiation and mineralization processes in osteoblasts, which are essential for bone formation and maintenance .

Molecular Mechanism

The molecular mechanism of Byzantionoside B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme activation or inhibition. For instance, Byzantionoside B activates alkaline phosphatase, an enzyme critical for bone mineralization . Additionally, it influences gene expression by modulating the activity of transcription factors involved in osteoblast differentiation and mineralization . These molecular interactions underscore the compound’s potential therapeutic applications in bone health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Byzantionoside B have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Byzantionoside B remains relatively stable under controlled conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that Byzantionoside B continues to promote osteoblast differentiation and mineralization, suggesting sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of Byzantionoside B vary with different dosages in animal models. At lower doses, the compound has been shown to enhance bone mineralization and improve bone density without adverse effects . At higher doses, Byzantionoside B may exhibit toxic or adverse effects, including potential disruptions in calcium homeostasis and enzyme activity . These findings highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

Byzantionoside B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes enzymatic hydrolysis to produce its aglycone form, which retains biological activity . The compound also influences metabolic flux and metabolite levels, particularly in pathways related to bone mineralization and calcium homeostasis . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of Byzantionoside B within cells and tissues involve specific transporters and binding proteins. The compound is efficiently transported across cell membranes, facilitated by glucose transporters due to its glucoside structure . Once inside the cells, Byzantionoside B is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . Its efficient transport and distribution are essential for its therapeutic efficacy.

Subcellular Localization

Byzantionoside B exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus of osteoblast cells, where it interacts with enzymes and transcription factors involved in bone mineralization . This subcellular localization is directed by targeting signals and post-translational modifications that guide Byzantionoside B to specific cellular compartments . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

Propriétés

IUPAC Name |

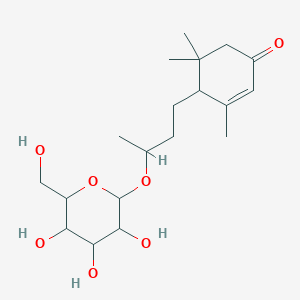

3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLNHNDMNOPWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62512-23-6 |

Source

|

| Record name | Blumenol C glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.